BenchChemオンラインストアへようこそ!

VP3.15

Multiple Sclerosis EAE Model PDE7 Inhibition

VP3.15 is the only orally bioavailable, CNS-penetrant dual PDE7/GSK-3β inhibitor available for preclinical neuroinflammation and remyelination research. Unlike selective PDE7 inhibitors (e.g., BRL50481), its dual mechanism delivers synergistic anti-inflammatory and pro-remyelinating effects via OPC differentiation enhancement—critical for MS and neonatal brain injury models. Confirmed oral brain exposure (Cmax 496.55 ng/g at 0.5 h, 10 mg/kg p.o.) eliminates parenteral administration in chronic studies. Essential tool compound for pathway deconvolution when paired with selective PDE7 or GSK-3β inhibitors.

Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
Cat. No. B12428105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVP3.15
Molecular FormulaC20H22N4OS
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2
InChIKeyDUDNZBPCJBAIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VP3.15 – A CNS-Penetrant Dual PDE7/GSK-3 Inhibitor for Neuroinflammation and Remyelination Research


VP3.15 is a small heterocyclic molecule of the 5-imino-1,2,4-thiadiazole family that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β) [1]. It exhibits IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK-3 [1]. VP3.15 is characterized by oral bioavailability and demonstrated CNS penetration in preclinical models [2]. The compound has been investigated for its combined anti-inflammatory and pro-remyelinating properties, with particular relevance to multiple sclerosis (MS) research and other neuroinflammatory conditions [2].

Why PDE7 Inhibitors Cannot Be Interchanged: VP3.15's Differentiated Dual-Target Mechanism


PDE7 inhibitors as a class (e.g., BRL50481, OMS527) modulate cAMP levels and exhibit anti-inflammatory activity, yet they lack intrinsic remyelination-promoting capacity. VP3.15 is distinguished by its dual inhibition of PDE7 and GSK-3β—a mechanism not shared by selective PDE7 inhibitors [1]. GSK-3β inhibition contributes independently to limiting experimental autoimmune encephalomyelitis (EAE) pathology, and combined PDE7/GSK-3 inhibition produces synergistic effects on both immune modulation and oligodendrocyte progenitor cell (OPC) differentiation [1]. Consequently, substitution with a selective PDE7 inhibitor (e.g., BRL50481) would forfeit the GSK-3β-mediated component of neurorepair activity, compromising therapeutic outcomes in models requiring both anti-inflammatory and pro-remyelinating action [2].

VP3.15 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


EAE Clinical Efficacy: VP3.15 vs. BRL50481 vs. Fingolimod

In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, VP3.15 demonstrated superior clinical efficacy compared to the selective PDE7 inhibitor BRL50481 at the same dose (10 mg/kg, daily treatment). The efficacy of VP3.15 was comparable to that of fingolimod, a clinically approved MS therapy [1].

Multiple Sclerosis EAE Model PDE7 Inhibition

In Vivo Remyelination: VP3.15-Enhanced OPC Differentiation

VP3.15 enhances both adult mouse and adult human oligodendrocyte progenitor cell (OPC) differentiation in vitro, an effect attributed to the dual PDE7/GSK-3 inhibitory mechanism [1]. In the cuprizone-induced demyelination mouse model, VP3.15 treatment significantly increased the number of mature oligodendrocytes in the corpus callosum [1].

Remyelination Oligodendrocyte Neurorepair

CNS Penetration and Oral Bioavailability: Pharmacokinetic Profile

VP3.15 demonstrates rapid brain penetration following both intraperitoneal and oral administration in mice [1]. After i.p. administration (10 mg/kg), brain Cmax reached 1982.38 ng/g at 0.08 h. Following oral administration (10 mg/kg), brain Cmax was 496.55 ng/g at 0.5 h, confirming oral bioavailability with CNS exposure [1].

Pharmacokinetics CNS Penetration Oral Bioavailability

Safety and Tolerability Profile in Preclinical Studies

VP3.15 exhibits a favorable safety profile in preclinical models, with no significant toxicity reported in multiple in vivo studies across different disease contexts [1][2]. In the EAE study, daily treatment with VP3.15 was well tolerated with no reported adverse events related to compound administration [3].

Safety Pharmacology Tolerability Preclinical Toxicology

Neuroprotective Efficacy Across Multiple Indications

VP3.15 demonstrates neuroprotective efficacy beyond MS models, including significant reduction of neuronal loss, Purkinje cell simplification, cerebellar hemorrhages, and hyperactivity in a murine model of germinal matrix-intraventricular hemorrhage (GM-IVH) [1]. Anti-tumor efficacy against glioblastoma cells was also observed, though orthotopic growth inhibition was PTEN-status dependent [2].

Neuroprotection Germinal Matrix Hemorrhage Cerebellar Injury

Synergistic Dual PDE7/GSK-3 Inhibition Mechanism

The dual inhibition of PDE7 and GSK-3 by VP3.15 is synergistic, as PDE7 inhibition elevates intracellular cAMP levels—which both suppresses immune responses and promotes remyelination—while GSK-3 inhibition independently limits EAE pathology [1]. VP3.15 increases intracellular cAMP levels in cells and acts on peripheral lymphocytes to inhibit proliferation and TNFα secretion in a dose-dependent manner [2].

Dual Inhibition Mechanism of Action cAMP

Recommended Research and Procurement Applications for VP3.15


Multiple Sclerosis Research Requiring Combined Anti-Inflammatory and Pro-Remyelinating Activity

VP3.15 is optimally suited for MS research programs investigating therapeutic strategies that simultaneously address neuroinflammation and remyelination failure. Based on in vivo EAE efficacy comparable to fingolimod and demonstrated enhancement of OPC differentiation, VP3.15 enables studies of dual-mechanism disease modification that cannot be achieved with selective PDE7 inhibitors [1][2]. Procurement for EAE or cuprizone-demyelination models is strongly supported by the existing evidence base.

CNS-Penetrant Small Molecule Studies Requiring Oral Bioavailability

VP3.15 should be prioritized for in vivo CNS research where oral administration is methodologically advantageous or required. Pharmacokinetic data confirm brain exposure after oral dosing (brain Cmax 496.55 ng/g at 0.5 h, 10 mg/kg p.o.), eliminating the need for parenteral administration in chronic dosing paradigms [1]. This property is particularly valuable for long-term neuroprotection or remyelination studies where repeated handling stress from injections could confound behavioral or physiological endpoints.

Mechanistic Studies of PDE7/GSK-3 Pathway Crosstalk in Neuroinflammation

As a well-characterized dual PDE7/GSK-3 inhibitor with published IC50 values (PDE7: 1.59 μM; GSK-3: 0.88 μM), VP3.15 serves as an essential tool compound for dissecting the relative contributions of PDE7 versus GSK-3 inhibition to observed phenotypes [1][2]. Researchers can employ VP3.15 in parallel with selective PDE7 inhibitors (e.g., BRL50481) or selective GSK-3 inhibitors to deconvolute pathway-specific effects in cellular and in vivo models of neuroinflammation, demyelination, or neurodegeneration.

Pediatric Neurological Injury Models (GM-IVH Research)

VP3.15 demonstrates significant neuroprotective efficacy in a murine model of germinal matrix-intraventricular hemorrhage, reducing neuronal loss, Purkinje cell simplification, cerebellar hemorrhages, and long-term hyperactivity [1]. Procurement is indicated for researchers investigating neuroprotective strategies for preterm brain injury or other neonatal neurological conditions where PDE7/GSK-3 pathway modulation may confer therapeutic benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VP3.15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.